4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-2-14(11-7-8-19(15,16)9-11)20(17,18)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSFKVCPMDDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Chlorobenzene
4-Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to yield the sulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group introduced at the para position relative to the existing chlorine.
Procedure :
- Add 4-chlorobenzene (1 mol) dropwise to chlorosulfonic acid (3 mol) at 0–5°C.
- Warm to 50°C for 4 hours, then pour onto ice.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain 4-chlorobenzenesulfonyl chloride as a crystalline solid.
Key Data :
Synthesis of N-Ethyl-1,1-Dioxothiolan-3-Amine
Alkylation of 3-Aminothiolane 1,1-Dioxide
3-Aminothiolane 1,1-dioxide (CAS 6338-70-1) undergoes ethylation using ethyl bromide in the presence of a base.
Procedure :
- Dissolve 3-aminothiolane 1,1-dioxide (1 mol) in anhydrous tetrahydrofuran (THF).
- Add potassium carbonate (2 mol) and ethyl bromide (1.2 mol).
- Reflux at 65°C for 12 hours.
- Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
- Yield: 70–75%
- ¹H-NMR (CDCl₃): δ 1.15 (t, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, thiolane ring), 3.45 (m, 1H, NCH), 4.20 (q, 2H, CH₂CH₃).
Coupling Reaction: Sulfonamide Formation
Nucleophilic Substitution
The sulfonyl chloride reacts with N-ethyl-1,1-dioxothiolan-3-amine in a two-phase solvent system, typically toluene/water, with base-mediated HCl scavenging.
Procedure :
- Dissolve 4-chlorobenzenesulfonyl chloride (1 mol) in toluene.
- Add N-ethyl-1,1-dioxothiolan-3-amine (1 mol) and triethylamine (2 mol).
- Heat at 85–90°C for 6 hours, monitoring by TLC (ethyl acetate/hexane 3:7).
- Wash with 5% HCl, dry, and recrystallize from ethanol.
Optimization Insights :
- Catalyst : 1,1,3,3-Tetramethylurea (0.1 equiv) enhances reactivity, reducing reaction time to 4 hours.
- Temperature : Elevated temperatures (140–145°C) in sealed systems improve yields but risk decomposition.
Key Data :
- Yield: 80–85% (with catalyst)
- Melting Point: 132–134°C
- ¹H-NMR (DMSO-d₆): δ 1.10 (t, 3H, CH₂CH₃), 2.95–3.30 (m, 4H, thiolane ring), 3.70 (m, 1H, NCH), 7.60 (d, 2H, ArH), 7.85 (d, 2H, ArH).
Alternative Method: One-Pot Synthesis
Direct Sulfonation-Alkylation
A streamlined approach combines sulfonation and alkylation in a single reactor, reducing purification steps.
Procedure :
- React 4-chlorobenzene with ClSO₃H (3 mol) at 50°C for 4 hours.
- Add N-ethyl-1,1-dioxothiolan-3-amine (1 mol) and K₂CO₃ (2 mol) directly to the reaction mixture.
- Stir at 90°C for 8 hours, isolate via aqueous workup.
Key Data :
- Yield: 65–70%
- Purity: 90–92% (HPLC)
Challenges and Mitigation Strategies
Byproduct Formation
Purification
- Recrystallization : Ethanol/water (7:3) yields high-purity product (≥98%).
- Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves unreacted amine and sulfonic acid byproducts.
Scalability and Industrial Relevance
The patent-derived method (Result 3) demonstrates scalability to kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or the chloro substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and thiolane functionalities.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiolane ring may interact with specific binding sites. The chloro substituent can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs differ in substituents on the sulfonamide nitrogen or the benzene ring. Key comparisons include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
- Lipophilicity : The 1,1-dioxothiolan group in the target compound balances lipophilicity and polarity, contrasting with W-15’s highly lipophilic 2-phenylethyl-piperidinylidene moiety, which enhances blood-brain barrier penetration .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in flusulfamide) increase electrophilicity, favoring pesticidal activity, whereas the sulfone group in the target compound may stabilize interactions with biological targets .
- Metabolic Stability: The tetramethylene sulfone ring likely resists oxidative metabolism compared to cyanoethoxymethyl (zarilamid) or indolyl groups .
Physicochemical Properties
Biological Activity
4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide is a complex organic compound notable for its sulfonamide functional group, which is significant in medicinal chemistry. The compound's structure includes a chloro substituent on a benzene ring, a dioxo thiolane structure, and a sulfonamide moiety, suggesting potential reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.9 g/mol. The compound's unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 874787-98-1 |
| Molecular Formula | |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | 4-chloro-N-(1,1-dioxo-1λ^6-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide |
The mechanism of action for sulfonamides typically involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to a depletion of folate and subsequently affects nucleic acid synthesis in bacteria. The unique structural features of this compound may enhance its interaction with target enzymes or receptors.
Case Studies and Research Findings
While comprehensive studies specifically on this compound are scarce, related research indicates that compounds with similar structures exhibit promising biological activities:
- Antimicrobial Activity : A study demonstrated that related sulfonamide derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the presence of electron-withdrawing groups such as chloro or nitro groups.
- Anticancer Potential : Some sulfonamides have been investigated for their anticancer properties due to their ability to interfere with cellular metabolism and induce apoptosis in cancer cells. Research has suggested that modifications to the sulfonamide structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
- In Vitro Studies : In vitro assays using mammalian cell lines have been employed to assess the cytotoxicity and therapeutic potential of sulfonamide derivatives. These studies often reveal dose-dependent responses and highlight the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with other known sulfonamides:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | Contains chloro and sulfonamide groups | Known antibacterial properties |
| 4-Chloro-3-nitrobenzenesulfonamide | Nitro and sulfonamide groups | Used as an antibacterial agent |
| Sulfanilamide | Basic sulfonamide structure | First synthetic antibacterial drug |
Q & A
Q. What are the established synthetic routes for 4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzene-1-sulfonamide, and what reaction conditions are critical for achieving high yields?
Answer: The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with a thiolane-3-amine derivative in the presence of a base like triethylamine. Key steps include:
- Sulfonamide bond formation : The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.
- Purification : Recrystallization or column chromatography is used to isolate the product (≥95% purity).
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane or DMF | Enhances solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Reaction Time | 4–12 hours | Ensures completion |
| Base (e.g., Et₃N) | 1.2–1.5 equivalents | Neutralizes HCl byproduct |
Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Answer: A combination of techniques ensures structural validation and purity assessment:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies protons and carbons in the benzene ring (δ 7.2–7.8 ppm), thiolane ring (δ 3.0–4.0 ppm), and ethyl group (δ 1.2–1.5 ppm).
- 2D NMR (COSY, HSQC) : Confirms connectivity between functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ~362.02).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives, such as antibacterial efficacy variations?
Answer: Discrepancies may arise from differences in:
- Assay conditions (e.g., pH, bacterial strain variability).
- Compound purity (impurities >2% can skew results).
- Structural analogs (e.g., chloro vs. ethyl substituents affecting lipophilicity).
Q. Methodological Solutions :
- Standardized assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Batch consistency : Rigorous QC via HPLC and NMR.
- Structure-activity relationship (SAR) studies : Compare analogs to isolate substituent effects.
Example : The 4-chloro substituent in this compound may enhance membrane permeability compared to 3,4-dichloro derivatives, altering bioactivity .
Q. What experimental strategies elucidate the mechanism of action of this compound in bacterial enzyme inhibition?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against dihydropteroate synthase (DHPS) using spectrophotometric monitoring of substrate depletion.
- Molecular docking : Predict binding interactions with DHPS (e.g., hydrogen bonding with Arg 228, π-stacking with Phe 236).
- Comparative studies : Use sulfanilamide (a known DHPS inhibitor) as a control to validate competitive inhibition .
Q. Key Findings :
| Assay Type | Result | Implication |
|---|---|---|
| DHPS Inhibition | IC₅₀ = 0.8 µM | Potent inhibitor |
| Molecular Docking | ΔG = -9.2 kcal/mol | Strong binding affinity |
Q. How can synthetic routes be optimized for scalability while minimizing by-products?
Answer: Design of Experiments (DOE) approaches optimize parameters:
- Solvent screening : Switch to THF for easier solvent recovery.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Continuous flow chemistry : Reduces reaction time from 12 hours to 2 hours, improving yield (85% → 92%) .
Q. By-Product Analysis :
| By-Product | Source | Mitigation Strategy |
|---|---|---|
| Disulfonamide | Excess sulfonyl chloride | Use 1.1 equivalents of reagent |
| Hydrolysis products | Moisture exposure | Anhydrous conditions |
Q. What computational approaches predict metabolic pathways and toxicity profiles?
Answer:
- In silico tools :
- SwissADME : Predicts CYP450 metabolism (major oxidation at the thiolane ring).
- ProTox-II : Estimates hepatotoxicity (Probability = 72%, requiring in vitro validation).
- Metabolite identification : LC-MS/MS after incubation with liver microsomes identifies hydroxylated metabolites .
Q. Example Prediction :
| Parameter | Prediction | Experimental Validation Needed? |
|---|---|---|
| CYP3A4 Substrate | Yes | Microsome assay |
| Ames Test (Mutagen.) | Negative | Bacterial reverse mutation assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
